molecular formula C20H23N3O3S B3438029 N,N-DIETHYL-2-METHYL-5-[5-(4-METHYLPHENYL)-1,3,4-OXADIAZOL-2-YL]BENZENE-1-SULFONAMIDE

N,N-DIETHYL-2-METHYL-5-[5-(4-METHYLPHENYL)-1,3,4-OXADIAZOL-2-YL]BENZENE-1-SULFONAMIDE

Cat. No.: B3438029
M. Wt: 385.5 g/mol
InChI Key: UWUOGEPMMAXQEE-UHFFFAOYSA-N
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Description

N,N-DIETHYL-2-METHYL-5-[5-(4-METHYLPHENYL)-1,3,4-OXADIAZOL-2-YL]BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of an oxadiazole ring, a sulfonamide group, and various aromatic and alkyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-DIETHYL-2-METHYL-5-[5-(4-METHYLPHENYL)-1,3,4-OXADIAZOL-2-YL]BENZENE-1-SULFONAMIDE typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the oxadiazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Alkylation: The final step involves the alkylation of the amine group with diethyl sulfate or a similar alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N,N-DIETHYL-2-METHYL-5-[5-(4-METHYLPHENYL)-1,3,4-OXADIAZOL-2-YL]BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Introduction of nitro or halogen groups on the aromatic rings.

Scientific Research Applications

N,N-DIETHYL-2-METHYL-5-[5-(4-METHYLPHENYL)-1,3,4-OXADIAZOL-2-YL]BENZENE-1-SULFONAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of the sulfonamide group.

    Medicine: Explored for its potential use in drug development, particularly in the design of new antibiotics.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N,N-DIETHYL-2-METHYL-5-[5-(4-METHYLPHENYL)-1,3,4-OXADIAZOL-2-YL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biochemical pathways. The oxadiazole ring may also contribute to the compound’s biological activity by interacting with nucleic acids or proteins.

Comparison with Similar Compounds

Similar Compounds

    N,N-DIETHYL-2-METHYL-5-[5-(4-METHYLPHENYL)-1,3,4-OXADIAZOL-2-YL]BENZENE-1-SULFONAMIDE: Unique due to the combination of the oxadiazole ring and sulfonamide group.

    N,N-DIMETHYL-2-METHYL-5-[5-(4-METHYLPHENYL)-1,3,4-OXADIAZOL-2-YL]BENZENE-1-SULFONAMIDE: Similar structure but with dimethyl instead of diethyl groups.

    N,N-DIETHYL-2-METHYL-5-[5-(4-CHLOROPHENYL)-1,3,4-OXADIAZOL-2-YL]BENZENE-1-SULFONAMIDE: Similar structure but with a chloro substituent instead of a methyl group.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N,N-diethyl-2-methyl-5-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3S/c1-5-23(6-2)27(24,25)18-13-17(12-9-15(18)4)20-22-21-19(26-20)16-10-7-14(3)8-11-16/h7-13H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWUOGEPMMAXQEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)C2=NN=C(O2)C3=CC=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-DIETHYL-2-METHYL-5-[5-(4-METHYLPHENYL)-1,3,4-OXADIAZOL-2-YL]BENZENE-1-SULFONAMIDE
Reactant of Route 2
Reactant of Route 2
N,N-DIETHYL-2-METHYL-5-[5-(4-METHYLPHENYL)-1,3,4-OXADIAZOL-2-YL]BENZENE-1-SULFONAMIDE
Reactant of Route 3
Reactant of Route 3
N,N-DIETHYL-2-METHYL-5-[5-(4-METHYLPHENYL)-1,3,4-OXADIAZOL-2-YL]BENZENE-1-SULFONAMIDE
Reactant of Route 4
Reactant of Route 4
N,N-DIETHYL-2-METHYL-5-[5-(4-METHYLPHENYL)-1,3,4-OXADIAZOL-2-YL]BENZENE-1-SULFONAMIDE
Reactant of Route 5
Reactant of Route 5
N,N-DIETHYL-2-METHYL-5-[5-(4-METHYLPHENYL)-1,3,4-OXADIAZOL-2-YL]BENZENE-1-SULFONAMIDE
Reactant of Route 6
Reactant of Route 6
N,N-DIETHYL-2-METHYL-5-[5-(4-METHYLPHENYL)-1,3,4-OXADIAZOL-2-YL]BENZENE-1-SULFONAMIDE

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